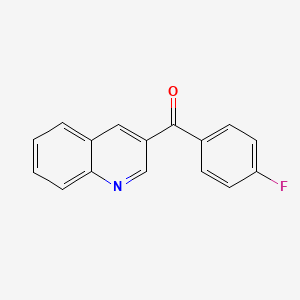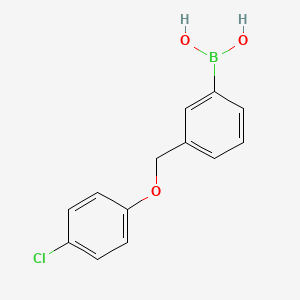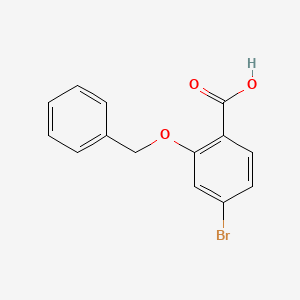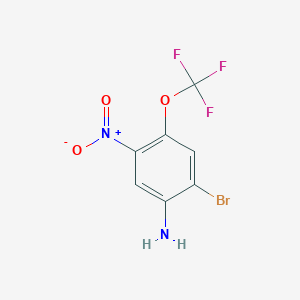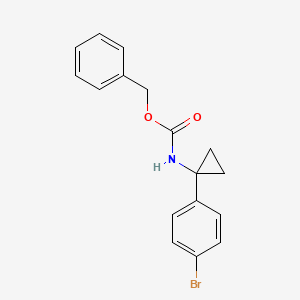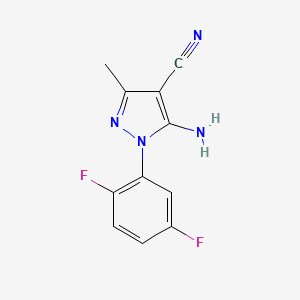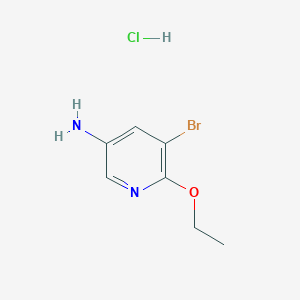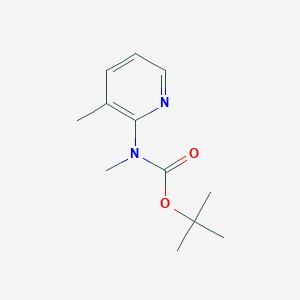![molecular formula C8H9N5OS B1522761 N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide CAS No. 1235440-84-2](/img/structure/B1522761.png)
N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide
説明
“N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide” is a chemical compound with the CAS Number: 1235440-84-2. It has a molecular weight of 223.26 and its IUPAC name is S-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl dimethylthiocarbamate . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 223.26 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.
科学的研究の応用
Antimicrobial Applications
The compound exhibits potential as an antibacterial and antifungal agent . Its structural scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is known for its presence in various structures with significant antibacterial and antifungal activities . This suggests that the compound could be used in the development of new antimicrobial medications, especially in the face of rising antibiotic resistance.
Antiviral Research
This compound’s framework is also associated with antiviral properties . Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines can be effective against a range of viruses, making it a valuable candidate for the synthesis of novel antiviral drugs .
Anticancer Studies
The [1,2,4]triazolo[1,5-a]pyrimidine core is a part of structures that have shown anticancer activities . The compound could be involved in the synthesis of new anticancer agents, potentially offering new pathways for cancer treatment .
Antiparasitic Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been identified with antiparasitic effects . This suggests that N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide could be used in the development of treatments against parasitic infections .
Agricultural Chemistry
In the field of agriculture, this compound’s analogs are known to exhibit herbicidal properties . This opens up possibilities for its application in the development of herbicides, contributing to agricultural pest management strategies .
Coordination Chemistry
The compound’s ability to act as a ligand for metal complexes is noteworthy. These complexes have been extensively studied for their interactions in biological systems, which include potential therapeutic applications and material science research .
将来の方向性
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has proved to be remarkably versatile in different areas of drug design . Depending on the choice of substituents, the scaffold has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the scaffold have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could explore these potential applications further.
作用機序
Target of Action
Compounds with a similar triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that many compounds with a similar structure bind to their targets via non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with a similar structure have been found to affect various pathways related to their targets .
Pharmacokinetics
One study suggests that a compound with a similar structure demonstrated increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
Compounds with a similar structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
特性
IUPAC Name |
S-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-12(2)8(14)15-6-3-9-7-10-5-11-13(7)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZYPRKKVGPRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C(=NC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



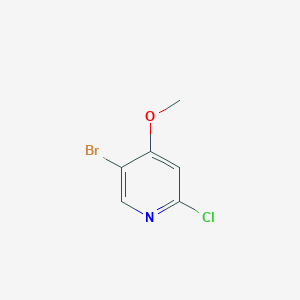
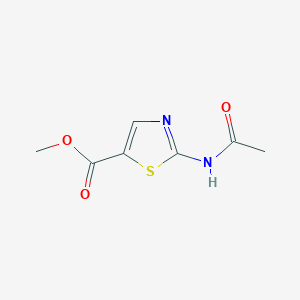

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)

